2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a sulfanyl-linked acetamide moiety terminating in a 1,3-thiazol-2-yl group. The 1,3,4-thiadiazole scaffold is renowned for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors. The acetamido group enhances solubility and hydrogen-bonding capacity, while the thiazole ring contributes to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S3/c1-5(15)11-8-13-14-9(19-8)18-4-6(16)12-7-10-2-3-17-7/h2-3H,4H2,1H3,(H,10,12,16)(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVXZCCQNOYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid equivalents. This process can be facilitated by reagents such as polyphosphoric acid or Lawesson’s reagent . Another method involves the reaction of thiosemicarbazides with nitroalkanes activated in polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate enzymatic activity or disrupt cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Acetamide Tail: The 1,3-thiazol-2-yl terminus differentiates the target compound from phenoxy (5e) or aryl-substituted (3, 63) analogs, possibly influencing bioavailability and binding to hydrophobic pockets .
Table 3: Pharmacological Profiles of Analogous Compounds
Mechanistic Comparisons :
- The acetamido group in the target compound may mimic the 4-nitrophenylamino group in compound 3 (), facilitating Akt inhibition through similar H-bonding interactions .
Crystallographic and Spectral Data
- reports the crystal structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, confirming planar thiadiazole rings and hydrogen-bonding networks critical for stability . The target compound’s structure would likely exhibit similar features, with additional complexity from the thiazole terminus.
Biological Activity
The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide , known for its diverse biological activities, has gained attention in pharmaceutical research. This article explores its biological activity, focusing on its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 358.46 g/mol |
| Molecular Formula | C11H14N6O2S3 |
| LogP | 2.353 |
| Polar Surface Area | 92.83 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
The structure includes a thiadiazole ring and an acetamido group, which are critical for its biological interactions.
Cytotoxic Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity against Cancer Cell Lines : The compound demonstrated IC50 values in the range of 0.74–10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . Specifically:
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components. Key findings include:
- Substituent Effects : The presence of specific substituents on the thiadiazole ring enhances cytotoxicity. For instance, modifications at the C-5 position have been shown to improve activity against tumor cells.
- Binding Interactions : Molecular docking studies suggest that the compound interacts effectively with tubulin and other cellular targets, forming critical hydrogen bonds that are essential for its anticancer activity .
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives:
- A study found that a related compound inhibited growth in prostate cancer cell lines with an inhibition rate of 89.2% at a concentration of 10 μM/mL .
- Another investigation into the interaction with Abl protein kinase revealed selective activity against myelogenous leukemia cell lines, suggesting potential for targeted cancer therapy .
Q & A
What established synthetic routes are available for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling thiadiazole and thiazole precursors via sulfanyl bridges. A common approach is to react thiadiazole intermediates with chloroacetyl chloride or similar acylating agents in polar aprotic solvents like dimethyl sulfoxide (DMSO) under reflux. For example, in related thiadiazole-acetamide syntheses, N-ethylmorpholine is used as a base to deprotonate intermediates, and stoichiometric control of benzoyl chloride ensures selective acetylation . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and quenching with ice to isolate products. Post-synthesis purification via recrystallization (ethanol or pet-ether) is critical to remove unreacted starting materials .
What advanced spectroscopic methods are recommended for structural confirmation, and how can analytical pitfalls be mitigated?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Key challenges include:
- Signal overlap : Thiadiazole and thiazole protons often resonate in similar regions (δ 7.0–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Impurity detection : Trace solvents (e.g., DMSO) may persist; ensure thorough drying under vacuum. Elemental analysis (C, H, N) can validate purity, with deviations >0.4% indicating contaminants .
- Isomerism : The sulfanyl bridge may adopt multiple conformations. X-ray crystallography, as demonstrated for analogous thiadiazole derivatives, provides unambiguous confirmation of regiochemistry .
How can computational tools predict reactivity and guide synthesis optimization?
Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in sulfanyl bridge formation. For instance, reaction path searches using software like Gaussian or ORCA help identify low-energy pathways for nucleophilic substitution at the thiadiazole sulfur . Machine learning models trained on reaction databases (e.g., Reaxys) can suggest optimal solvent/base combinations. Experimental validation via small-scale trials (0.1–1 mmol) is advised to refine computational predictions .
What experimental strategies are effective for evaluating antimicrobial activity in thiadiazole derivatives?
Answer:
- In vitro assays : Use standardized MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., acetamido vs. methylsulfanyl groups) and assess potency changes. For example, thiadiazole derivatives with electron-withdrawing groups show enhanced activity due to increased membrane permeability .
- Control experiments : Include positive controls (e.g., ciprofloxacin) and validate results across triplicate assays to ensure reproducibility .
How should researchers address contradictions in biological activity data between structurally similar analogs?
Answer:
- Purity verification : Re-analyze disputed compounds via HPLC-MS to rule out impurities (>95% purity required) .
- Solubility assessment : Differences in DMSO solubility can skew MIC results. Pre-test solubility via dynamic light scattering (DLS) .
- Conformational analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes to target enzymes (e.g., bacterial dihydrofolate reductase). Subtle steric clashes may explain reduced activity in bulkier analogs .
What methodologies support the development of metal-organic frameworks (MOFs) using thiadiazole ligands?
Answer:
- Ligand design : Thiadiazole’s sulfur and nitrogen atoms act as coordination sites. Synthesize carboxylate-functionalized analogs (e.g., 5-acetamido-1,3,4-thiadiazole-2-carboxylic acid) to enhance metal-binding capacity .
- Crystallization : Optimize MOF growth via solvothermal methods (e.g., DMF/water at 80°C). Monitor crystal formation with PXRD and confirm porosity via nitrogen adsorption isotherms .
How can researchers improve the stability of sulfanyl acetamides under physiological conditions?
Answer:
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ethyl esters) to protect the sulfanyl bridge. Evaluate stability via simulated gastric fluid (SGF) assays .
- pH-sensitive formulations : Encapsulate compounds in liposomes with pH-responsive polymers (e.g., Eudragit®) to target release in specific tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
